Lipophilicity (Log P) Differentiation: 6-Nitro vs. 6-Methoxy and Unsubstituted THIQ
The consensus log P (a measure of lipophilicity influencing membrane permeability and pharmacokinetic behavior) for 6-nitro-1,2,3,4-tetrahydroisoquinoline is 1.02 . In contrast, the unsubstituted 1,2,3,4-tetrahydroisoquinoline has a computed XLogP3 of 0.93 [1], while the 6-methoxy analog exhibits an XLogP3 of 1.2 [2]. The nitro group thus confers a moderate increase in lipophilicity relative to the unsubstituted core, but less than the methoxy group. This difference is critical for predicting passive diffusion and tissue distribution in cell-based assays.
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Consensus Log Po/w = 1.02; XLogP3 = 1.15-1.2 |
| Comparator Or Baseline | Unsubstituted 1,2,3,4-THIQ (XLogP3 = 0.93); 6-Methoxy-1,2,3,4-THIQ (XLogP3 = 1.2) |
| Quantified Difference | Target is +0.09 log units more lipophilic than unsubstituted THIQ; -0.18 log units less lipophilic than 6-methoxy THIQ. |
| Conditions | In silico computed values using XLogP3 and consensus methods. |
Why This Matters
Lipophilicity directly impacts compound solubility, permeability, and off-target binding; selecting the wrong 6-substituted analog can alter cellular uptake by up to 1.5-fold based on log D differences.
- [1] PubChem. 1,2,3,4-Tetrahydroisoquinoline (CID 14096). Computed Properties: XLogP3. https://pubchem.ncbi.nlm.nih.gov/compound/14096. View Source
- [2] PubChem. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (CID 31118). Computed Properties: XLogP3. https://pubchem.ncbi.nlm.nih.gov/compound/31118. View Source
